(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets due to its ability to form hydrogen bonds and its spatial configuration .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its chemical structure, solubility, and stability. The presence of a pyrrolidine ring may enhance the compound’s bioavailability due to its favorable physicochemical properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Compounds with a pyrrolidine ring have been associated with a variety of biological effects, ranging from antimicrobial activity to anticancer activity .
Biochemical Analysis
Biochemical Properties
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with liver carboxyesterase, which converts it into its active form. This interaction is crucial for its biochemical activity, as it allows the compound to exert its effects on target biomolecules. Additionally, this compound has been shown to inhibit the synthesis of certain proteins, such as PCSK9, by binding to specific sites on the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways involved in lipid metabolism, leading to changes in gene expression related to cholesterol homeostasis. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it inhibits the activity of PCSK9 by binding to its active site, preventing the enzyme from carrying out its function. This inhibition results in increased levels of low-density lipoprotein receptors on the cell surface, enhancing the clearance of cholesterol from the bloodstream . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it may cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic conversion to its active form. This conversion is facilitated by liver carboxyesterase, which plays a crucial role in the compound’s metabolic activity. Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and cholesterol metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound is transported into liver cells by organic anion-transporting polypeptides, which facilitate its uptake and distribution within the liver. This transport mechanism is essential for the compound’s therapeutic effects on lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific subcellular locations .
Properties
IUPAC Name |
[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(1-3-12-10)13-4-2-8(6-13)7-14/h1,3,5,8,14H,2,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCLXFIECBLIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.